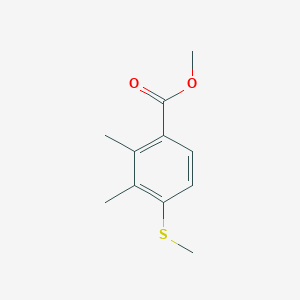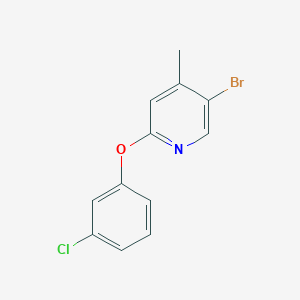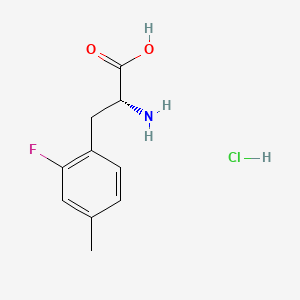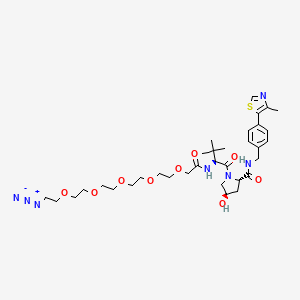
2-Chloro-3-(methylsulfanyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylsulfanyl)benzaldehyde typically involves the chlorination of 3-(methylsulfanyl)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2). The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-Chloro-3-(methylsulfanyl)benzoic acid.
Reduction: 2-Chloro-3-(methylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(methylsulfanyl)benzaldehyde depends on the specific reaction or application. In general, the compound can act as an electrophile in substitution reactions, where the chlorine atom or the aldehyde group is replaced by other functional groups. The methylsulfanyl group can also participate in various chemical transformations, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorobenzaldehyde
- 3-(Methylsulfanyl)benzaldehyde
- 4-Chloro-3-(methylsulfanyl)benzaldehyde
Uniqueness
2-Chloro-3-(methylsulfanyl)benzaldehyde is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C8H7ClOS |
|---|---|
Molekulargewicht |
186.66 g/mol |
IUPAC-Name |
2-chloro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7ClOS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 |
InChI-Schlüssel |
LRKQJVZEFPWCEH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14024463.png)
![(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14024469.png)
![1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone](/img/structure/B14024476.png)
![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)

![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)

![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)
![(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14024510.png)


![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)


